molecular formula C18H15F3N2O2 B1417625 (Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide CAS No. 1025257-06-0

(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide

Cat. No. B1417625
CAS RN: 1025257-06-0
M. Wt: 348.3 g/mol
InChI Key: BHAHIQQXOFJEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 3-(Trifluoromethyl)aniline , which is an organic compound with the formula CF3C6H4NH2. It is one of three isomers of trifluoromethyl aniline and is classified as an aromatic amine .


Synthesis Analysis

While specific synthesis methods for “(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide” were not found, trifluoromethyl groups have been introduced into molecules via various methods . For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Isoquinolin Derivatives : (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides, chemically similar to (Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide, are synthesized from 2-vinylbenzonitrile derivatives through iodine-mediated cyclization. This process is key in the production of complex organic compounds (Kobayashi et al., 2007).

  • Development of Histone Deacetylase Inhibitors : A series of N-hydroxy-3-phenyl-2-propenamides, similar in structure to this compound, have been developed as novel inhibitors of human histone deacetylase (HDAC). These compounds have shown potential in treating cancer and other human disorders (Remiszewski et al., 2003).

Medicinal Chemistry and Drug Development

  • Antimicrobial Agent Synthesis : Novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, synthesized from compounds like this compound, have shown potent antimicrobial activity against various microbes. These derivatives are significant in the ongoing search for effective antimicrobial agents (Ghosh et al., 2015).

  • Histone Deacetylase Inhibitors for Cancer Treatment : Another application in medicinal chemistry is the synthesis and evaluation of compounds like 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, structurally related to this compound, as new classes of HDAC inhibitors. These compounds have been explored for their potential in inducing apoptosis in tumor cells and treating various cancers (Kim et al., 2003).

properties

IUPAC Name

3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAHIQQXOFJEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide
Reactant of Route 2
Reactant of Route 2
(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide
Reactant of Route 3
Reactant of Route 3
(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide
Reactant of Route 4
Reactant of Route 4
(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide
Reactant of Route 5
Reactant of Route 5
(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide
Reactant of Route 6
(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.